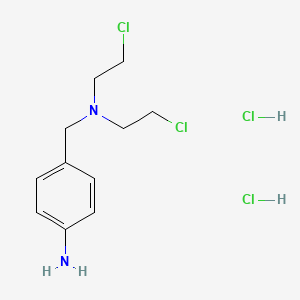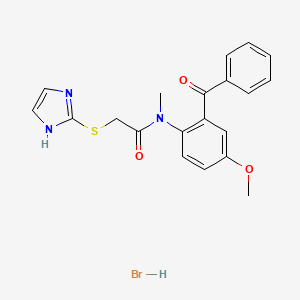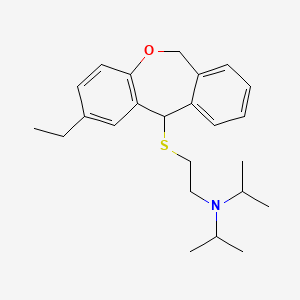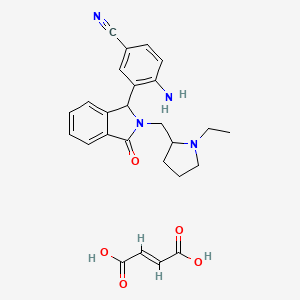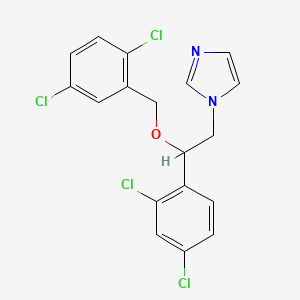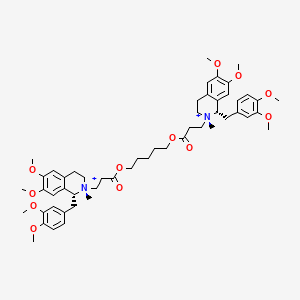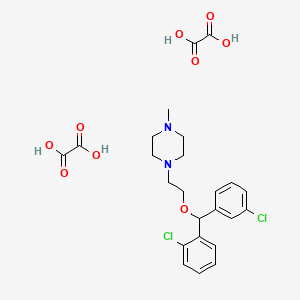
(+/-)-Meso-corydaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Meso-corydaline is an isoquinoline alkaloid found in various plants, particularly in the Corydalis species. This compound has garnered significant interest due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Meso-corydaline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve the extraction from natural sources, such as Corydalis plants, followed by purification processes like chromatography. Alternatively, large-scale chemical synthesis can be employed, optimizing the reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(+/-)-Meso-corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted isoquinoline compounds.
科学的研究の応用
(+/-)-Meso-corydaline has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying isoquinoline alkaloid synthesis and reactivity.
Biology: The compound is used to investigate its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, particularly in pain management, inflammation reduction, and cancer treatment.
Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (+/-)-Meso-corydaline involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase enzymes and the activation of caspase-dependent apoptotic pathways.
類似化合物との比較
Similar Compounds
Berberine: Another isoquinoline alkaloid with similar pharmacological properties.
Tetrahydropalmatine: Known for its analgesic and sedative effects.
Corydaline: A closely related compound with similar biological activities.
Uniqueness
(+/-)-Meso-corydaline is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to modulate multiple biological pathways makes it a compound of significant interest for further research and potential therapeutic applications.
特性
CAS番号 |
6901-07-1 |
|---|---|
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC名 |
(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1 |
InChIキー |
VRSRXLJTYQVOHC-LRTDBIEQSA-N |
異性体SMILES |
C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
正規SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)

